1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine 1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 2320220-83-3
VCID: VC6465287
InChI: InChI=1S/C15H21FN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h3-6,15H,1-2,7-12H2
SMILES: C1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula: C15H21FN2O
Molecular Weight: 264.344

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine

CAS No.: 2320220-83-3

Cat. No.: VC6465287

Molecular Formula: C15H21FN2O

Molecular Weight: 264.344

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine - 2320220-83-3

Specification

CAS No. 2320220-83-3
Molecular Formula C15H21FN2O
Molecular Weight 264.344
IUPAC Name 1-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)piperazine
Standard InChI InChI=1S/C15H21FN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h3-6,15H,1-2,7-12H2
Standard InChI Key OQCKXBQQPYHDED-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperazine core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a tetrahydrofuran-2-ylmethyl moiety. The piperazine ring adopts a chair conformation, while the fluorophenyl group introduces aromaticity and electronic effects critical for target interactions. The tetrahydrofuran (THF) moiety enhances solubility and steric flexibility, enabling favorable pharmacokinetic profiles.

Physicochemical Data

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₅H₂₁FN₂O
Molecular Weight264.344 g/mol
IUPAC Name1-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)piperazine
SMILESC1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F
Topological Polar Surface Area24.7 Ų

The fluorine atom’s electronegativity (3.98 Pauling) enhances dipole interactions, while the THF group contributes to a balanced logP value (~2.8), optimizing membrane permeability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Piperazine Functionalization: N-alkylation of piperazine with 2-(chloromethyl)tetrahydrofuran under basic conditions (e.g., K₂CO₃ in DMF) yields 4-(tetrahydrofuran-2-ylmethyl)piperazine.

  • Fluorophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination attaches the 4-fluorophenyl group to the piperazine nitrogen.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times (e.g., microfluidic systems operating at 100–150°C). Automated purification systems, such as simulated moving bed chromatography, ensure batch consistency (>99% purity).

Pharmacological Profile and Mechanism of Action

Target Engagement

The compound exhibits affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. The fluorophenyl group participates in π-π stacking with receptor aromatics, while the THF moiety stabilizes hydrophobic pockets via van der Waals interactions.

Comparative Structure-Activity Relationships (SAR)

Replacing fluorine with chloro, bromo, or methyl groups reduces binding affinity by 30–60%, underscoring fluorine’s unique role in enhancing target engagement. For example:

Analog5-HT₃ IC₅₀ (nM)D₂ IC₅₀ (nM)
4-Chlorophenyl derivative180620
4-Methylphenyl derivative210710

Research Applications

Drug Discovery

The compound serves as a lead structure in developing antipsychotics and antidepressants. Preclinical studies demonstrate anxiolytic effects in murine models (e.g., 40% reduction in elevated plus-maze anxiety at 10 mg/kg).

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibition of monoamine oxidase A (MAO-A; IC₅₀ = 8.2 μM), suggesting utility in neurodegenerative disease research.

Challenges and Future Directions

Metabolic Stability

While the THF group improves half-life (t₁/₂ = 4.2 h in rat liver microsomes), cytochrome P450-mediated oxidation at the piperazine nitrogen remains a metabolic liability. Deuterium substitution at vulnerable positions is under investigation to enhance stability.

Regulatory Considerations

Current data classify the compound as "for research use only," necessitating extensive toxicology studies (e.g., AMES mutagenicity, hERG inhibition) before clinical translation.

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